molecular formula C16H18O2S2 B14311940 2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol CAS No. 109628-13-9

2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol

Cat. No.: B14311940
CAS No.: 109628-13-9
M. Wt: 306.4 g/mol
InChI Key: YCWPQAGYEPDWKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol is an organic compound with the molecular formula C16H18O2S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol typically involves the reaction of 2-mercaptophenol with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group of 2-mercaptophenol attacks the bromine atom of 1,4-dibromobutane, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The sulfanyl groups can form disulfide bonds with other thiol-containing molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

109628-13-9

Molecular Formula

C16H18O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

2-[4-(2-hydroxyphenyl)sulfanylbutylsulfanyl]phenol

InChI

InChI=1S/C16H18O2S2/c17-13-7-1-3-9-15(13)19-11-5-6-12-20-16-10-4-2-8-14(16)18/h1-4,7-10,17-18H,5-6,11-12H2

InChI Key

YCWPQAGYEPDWKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)SCCCCSC2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.